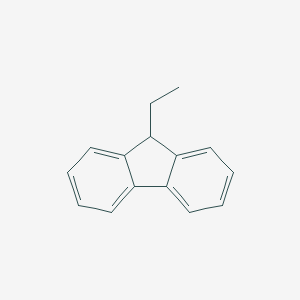

9-Ethyl-9H-fluorene

Description

Structure

3D Structure

Properties

IUPAC Name |

9-ethyl-9H-fluorene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14/c1-2-11-12-7-3-5-9-14(12)15-10-6-4-8-13(11)15/h3-11H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBBCCEYJCKGWIK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10872977 | |

| Record name | 9-Ethyl-9H-fluorene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10872977 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2294-82-8, 65319-49-5 | |

| Record name | 9-Ethylfluorene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2294-82-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 9-Ethyl-9H-fluorene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002294828 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9H-Fluorene, ethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065319495 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9-Ethyl-9H-fluorene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10872977 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 9-ethyl-9H-fluorene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.217 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 9-ETHYL-9H-FLUORENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AN0073G1C0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Structure and Bonding of 9-Ethyl-9H-fluorene

For Researchers, Scientists, and Drug Development Professionals

Introduction

9-Ethyl-9H-fluorene is a derivative of the polycyclic aromatic hydrocarbon fluorene, characterized by an ethyl group substituted at the C9 position. This modification significantly influences the molecule's physical and chemical properties, making it a valuable building block in various fields, including organic electronics, materials science, and medicinal chemistry. The introduction of the ethyl group at the methylene bridge of the fluorene core imparts increased solubility and prevents oxidation to the corresponding fluorenone, thereby enhancing the thermal and photostability of materials incorporating this moiety.[1] This guide provides a comprehensive technical overview of the chemical structure, bonding, synthesis, and reactivity of this compound, offering field-proven insights for its application in research and development.

Chemical Structure and Bonding

The foundational structure of this compound is the tricyclic fluorene system, which consists of two benzene rings fused to a central five-membered ring. The fluorene skeleton is nearly planar, a feature that facilitates π-π stacking interactions in the solid state.[2]

The Fluorene Core

The fluorene molecule is an ortho-fused tricyclic hydrocarbon.[3] The planarity of the fluorene core is a key determinant of its electronic properties, allowing for delocalization of π-electrons across the aromatic system. The carbon atoms in the benzene rings are sp² hybridized, forming a network of σ and π bonds. This extended conjugation is responsible for the characteristic UV fluorescence of fluorene derivatives.

The C9 Position: A Site of Versatility

The C9 position of the fluorene molecule is particularly noteworthy. It is a methylene bridge, and the hydrogens at this position are acidic (pKa ≈ 23 in DMSO) due to the stabilization of the resulting carbanion by the adjacent aromatic rings.[4] This acidity makes the C9 position a prime site for functionalization, most commonly through alkylation.

In this compound, one of the acidic protons at the C9 position is replaced by an ethyl group. This substitution introduces a tetrahedral sp³ hybridized carbon at the C9 position, which slightly puckers the central five-membered ring. The plane passing through the two ethyl groups in the related 9,9-diethylfluorene structure is oriented nearly orthogonally to the plane of the fluorene unit.[5]

Synthesis of this compound

The synthesis of this compound is typically achieved through the alkylation of fluorene. The acidity of the C9 protons allows for deprotonation by a suitable base to form the fluorenyl anion, which then acts as a nucleophile in a reaction with an ethylating agent.

General Alkylation Strategy

A common and efficient method for the synthesis of 9-monoalkylfluorenes involves the use of a strong base to deprotonate fluorene, followed by reaction with an alkyl halide.[5] Phase-transfer catalysis (PTC) is a particularly effective technique for this transformation, as it facilitates the reaction between the aqueous base and the organic-soluble fluorene.[4]

Experimental Protocol: Synthesis via Phase-Transfer Catalysis

This protocol describes a representative procedure for the synthesis of this compound using ethyl bromide as the alkylating agent under phase-transfer catalysis conditions.

Materials:

-

9H-Fluorene

-

Ethyl bromide

-

Sodium hydroxide (50% aqueous solution)

-

Tetrabutylammonium bromide (TBAB)

-

Toluene

-

Dichloromethane

-

Anhydrous magnesium sulfate

-

Deionized water

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 9H-fluorene and toluene.

-

Add the 50% aqueous sodium hydroxide solution and a catalytic amount of tetrabutylammonium bromide (TBAB).

-

Heat the mixture to a gentle reflux with vigorous stirring.

-

Slowly add ethyl bromide to the reaction mixture.

-

Continue refluxing until the reaction is complete (monitor by TLC or GC-MS).

-

Cool the reaction mixture to room temperature and add deionized water.

-

Separate the organic layer and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter and concentrate the solution under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.

Causality Behind Experimental Choices:

-

Sodium Hydroxide (50% aq.): A strong base is required to deprotonate the weakly acidic C9 proton of fluorene. The high concentration ensures an adequate reaction rate.

-

Tetrabutylammonium Bromide (TBAB): As a phase-transfer catalyst, TBAB facilitates the transfer of the hydroxide ion from the aqueous phase to the organic phase, where it can deprotonate the fluorene. It also transports the fluorenyl anion back to the organic phase to react with the ethyl bromide.

-

Toluene: An inert organic solvent that is suitable for the reaction temperature and dissolves the fluorene starting material.

-

Reflux Conditions: Heating the reaction mixture increases the rate of reaction, allowing for a reasonable reaction time.

Synthesis via Alkylation with Alcohols

A greener alternative to the use of alkyl halides is the direct alkylation of fluorene with alcohols, catalyzed by a base such as potassium tert-butoxide (t-BuOK).[5] This method proceeds via a "borrowing hydrogen" mechanism.

Spectroscopic Characterization

The structure of this compound can be confirmed by various spectroscopic techniques.

| Property | Value |

| Molecular Formula | C₁₅H₁₄ |

| Molecular Weight | 194.27 g/mol [2] |

| IUPAC Name | This compound[2] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum of this compound would be expected to show characteristic signals for the aromatic protons of the fluorene core, as well as signals for the ethyl group. The aromatic protons would appear as a complex multiplet in the range of δ 7.2-7.8 ppm. The methine proton at the C9 position would be a triplet, and the methylene and methyl protons of the ethyl group would appear as a quartet and a triplet, respectively, in the upfield region of the spectrum.

¹³C NMR: The carbon NMR spectrum would show distinct signals for the aromatic carbons and the aliphatic carbons of the ethyl group. The C9 carbon would be shifted upfield compared to the sp² hybridized aromatic carbons.

Infrared (IR) Spectroscopy

The IR spectrum of this compound would display characteristic absorption bands for C-H stretching of the aromatic rings (around 3000-3100 cm⁻¹) and the aliphatic ethyl group (around 2850-2960 cm⁻¹). Aromatic C=C stretching vibrations would be observed in the 1450-1600 cm⁻¹ region.

Mass Spectrometry (MS)

The mass spectrum of this compound would show a molecular ion peak (M⁺) at m/z = 194. A prominent fragment ion would be expected at m/z = 165, corresponding to the loss of the ethyl group.

Reactivity of this compound

The reactivity of this compound is primarily centered around the fluorene nucleus, with the ethyl group at the C9 position influencing the regioselectivity of certain reactions.

Reactivity of the Fluorene Aromatic Rings

The benzene rings of the fluorene core undergo electrophilic aromatic substitution reactions, such as halogenation, nitration, and Friedel-Crafts alkylation and acylation.[6] The substitution pattern is influenced by the directing effects of the existing rings and any substituents present. The electron-donating nature of the alkyl group at the C9 position can influence the reactivity of the aromatic rings towards electrophiles.

Oxidation

While the ethyl group at the C9 position enhances stability against oxidation compared to fluorene itself, strong oxidizing agents can still lead to the formation of 9-ethyl-9-fluorenol and subsequently 9-ethylfluorenone.

Applications

The unique structural and electronic properties of this compound make it a versatile component in the design of advanced materials.

-

Organic Light-Emitting Diodes (OLEDs): The fluorene core is a well-known blue-light emitting chromophore. The introduction of the ethyl group improves the processability and film-forming properties of fluorene-based polymers used in OLEDs.

-

Organic Photovoltaics (OPVs): As a building block in conjugated polymers, this compound contributes to the charge transport properties of the active layer in organic solar cells.

-

Medicinal Chemistry: The fluorene scaffold is present in various biologically active compounds. The lipophilicity and metabolic stability imparted by the ethyl group can be advantageous in drug design.

Conclusion

This compound is a synthetically accessible and highly versatile derivative of fluorene. Its chemical structure, characterized by a planar, aromatic fluorene core functionalized with an ethyl group at the C9 position, provides a unique combination of electronic properties and enhanced stability. Understanding the intricacies of its bonding, synthesis, and reactivity is crucial for harnessing its full potential in the development of novel organic materials and therapeutic agents. This guide has provided a detailed technical overview to aid researchers and scientists in the effective utilization of this important chemical entity.

References

-

Fan, J.-T., Fan, X.-H., Gao, C.-Y., Wang, Z., & Yang, L.-M. (2019). t-BuOK-catalysed alkylation of fluorene with alcohols: a highly green route to 9-monoalkylfluorene derivatives. RSC Advances, 9(61), 35569–35573. [Link]

-

Seidel, P., Schwarzer, A., & Mazik, M. (2021). Crystal structure of 9,9-diethyl-9H-fluorene-2,4,7-tricarbaldehyde. Acta Crystallographica Section E: Crystallographic Communications, 77(Pt 10), 1029–1032. [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 16801, this compound. Retrieved January 24, 2026 from [Link].

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 6853, Fluorene. Retrieved January 24, 2026 from [Link].

-

PTC Organics, Inc. (n.d.). PTC C-Alkylation. Retrieved January 24, 2026 from [Link]

-

Master Organic Chemistry. (2025). Electrophilic Aromatic Substitution: The Six Key Reactions. Retrieved January 24, 2026 from [Link]

Sources

- 1. Efficient C(sp3)–H alkylation of fluorene and bisindolylmethane synthesis catalysed by a PNN-Ni complex using alcohols - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]

- 2. This compound | C15H14 | CID 16801 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Fluorene | C13H10 | CID 6853 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. phasetransfercatalysis.com [phasetransfercatalysis.com]

- 5. t-BuOK-catalysed alkylation of fluorene with alcohols: a highly green route to 9-monoalkylfluorene derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

An In-Depth Technical Guide to 9-Ethyl-9H-fluorene: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

9-Ethyl-9H-fluorene, a derivative of the polycyclic aromatic hydrocarbon fluorene, is a molecule of significant interest in organic synthesis and materials science. Its unique structural framework, featuring a fluorene backbone with an ethyl group at the C9 position, imparts specific chemical and physical properties that make it a valuable building block for more complex molecules. This guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed synthetic protocols, and an exploration of its current and potential applications, particularly in the realm of drug development.

Molecular Structure and Identification

This compound is unequivocally identified by its unique chemical identifiers.

| Identifier | Value | Source |

| IUPAC Name | This compound | [1] |

| CAS Number | 2294-82-8 | [1] |

| Molecular Formula | C₁₅H₁₄ | [1] |

| Molecular Weight | 194.27 g/mol | [1] |

| InChI | InChI=1S/C15H14/c1-2-15-13-9-5-3-7-11(13)12-8-4-6-10-14(15)12/h3-10,15H,2H2,1H3 | [1] |

| SMILES | CCC1C2=CC=CC=C2C3=CC=CC=C13 | [1] |

Physical Properties

| Property | Value | Source |

| Melting Point | Data not available | |

| Boiling Point | Data not available | |

| Appearance | White crystalline solid (for parent compound, fluorene) | [2] |

| Solubility | Insoluble in water; soluble in many organic solvents (for parent compound, fluorene) | [3][4] |

| LogP | 4.4 (Computed) | [1] |

The introduction of the ethyl group at the C9 position is expected to lower the melting point and increase the solubility in nonpolar organic solvents compared to the parent fluorene molecule, which has a melting point of 116-117 °C and is soluble in solvents like benzene, diethyl ether, and acetone.[2][3][4][5]

Chemical Properties and Reactivity

The chemical behavior of this compound is largely dictated by the fluorene ring system and the reactivity of the C9 position.

Acidity of the C9 Proton

The methylene bridge protons (C9-H) of fluorene are weakly acidic, with a pKa of 22.6 in DMSO.[4] This acidity allows for deprotonation by a strong base to form the stable, aromatic fluorenyl anion, which is intensely colored.[4] In this compound, the remaining proton at the C9 position retains this acidic character, making it a key site for further functionalization.

Reactivity of the Fluorene Ring

The benzene rings of the fluorene moiety can undergo electrophilic aromatic substitution reactions. The substitution pattern is influenced by the directing effects of the existing rings and the alkyl substituent. Functionalization at the 2, 4, and 7-positions of the fluorene core is a common strategy for synthesizing more complex derivatives.[4]

Synthesis of this compound

The most common and direct method for the synthesis of this compound is the alkylation of fluorene. This reaction leverages the acidity of the C9 protons.

General Alkylation Workflow

Caption: General workflow for the synthesis of this compound via alkylation.

Detailed Experimental Protocol: Synthesis of this compound

This protocol is a representative procedure based on the general principles of fluorene alkylation.

Materials:

-

Fluorene

-

Sodium hydride (NaH) or n-butyllithium (n-BuLi)

-

Ethyl bromide (EtBr) or Ethyl iodide (EtI)

-

Anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Dichloromethane or diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexane and ethyl acetate for elution

Procedure:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet is charged with fluorene.

-

Solvent Addition: Anhydrous THF or DMF is added to dissolve the fluorene under a nitrogen atmosphere.

-

Deprotonation: The solution is cooled to 0 °C in an ice bath. A strong base, such as sodium hydride (as a mineral oil dispersion) or n-butyllithium (in hexanes), is added portion-wise. The reaction mixture is stirred at 0 °C for 30 minutes and then allowed to warm to room temperature and stirred for an additional hour. The formation of the fluorenyl anion is often indicated by a color change to deep red or orange.

-

Alkylation: The reaction mixture is cooled again to 0 °C, and ethyl bromide or ethyl iodide is added dropwise via a syringe. The reaction is then allowed to warm to room temperature and stirred overnight.

-

Quenching: The reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extraction: The aqueous layer is extracted several times with dichloromethane or diethyl ether.

-

Drying and Concentration: The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel, typically using a gradient of hexane and ethyl acetate as the eluent, to afford pure this compound.

Causality Behind Experimental Choices:

-

Anhydrous Conditions: The fluorenyl anion is a strong base and will react with water. Therefore, anhydrous solvents and a nitrogen atmosphere are crucial to prevent quenching of the anion and ensure a high yield.

-

Choice of Base: Sodium hydride and n-butyllithium are strong bases capable of deprotonating the weakly acidic C9 proton of fluorene.

-

Choice of Alkylating Agent: Ethyl bromide and ethyl iodide are good electrophiles for the Sₙ2 reaction with the fluorenyl anion.

-

Aqueous Workup: The workup with ammonium chloride neutralizes any remaining base and protonates any unreacted fluorenyl anion.

-

Purification: Column chromatography is a standard and effective method for separating the desired this compound from any unreacted starting material and potential side products, such as 9,9-diethylfluorene.

Spectroscopic Data

Spectroscopic analysis is essential for the characterization and confirmation of the structure of this compound.

Mass Spectrometry

The mass spectrum of this compound shows a molecular ion peak (M⁺) at m/z = 194, corresponding to its molecular weight.[1] A significant fragment is observed at m/z = 165, which results from the loss of an ethyl radical (•C₂H₅).[1] This fragmentation pattern is characteristic of 9-alkylfluorenes.

Caption: Key fragmentation pathway of this compound in mass spectrometry.

Infrared (IR) Spectroscopy

The vapor phase IR spectrum of this compound displays characteristic absorption bands.[1] Key absorptions include:

-

C-H stretching (aromatic): Typically observed around 3000-3100 cm⁻¹.

-

C-H stretching (aliphatic): Expected in the 2850-3000 cm⁻¹ region due to the ethyl group.

-

C=C stretching (aromatic): A series of sharp bands in the 1450-1600 cm⁻¹ region.

-

C-H bending (aromatic): Strong absorptions in the 675-900 cm⁻¹ range, which can be indicative of the substitution pattern on the aromatic rings.

Applications

Fluorene and its derivatives have garnered significant attention for their diverse applications in materials science and medicinal chemistry.[6]

Materials Science

The rigid, planar, and electron-rich nature of the fluorene core makes it an excellent component for organic electronic materials. 9,9-Dialkylfluorene derivatives are particularly useful as they enhance solubility and prevent aggregation, which is crucial for the performance of organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).[4] While this compound is a mono-alkylated derivative, it serves as a precursor for the synthesis of 9,9-disubstituted fluorenes.

Drug Development

The fluorene scaffold is present in a number of biologically active compounds and is considered a "privileged structure" in medicinal chemistry. Its rigid structure can provide a well-defined orientation for pharmacophoric groups. While specific applications of this compound in drug development are not extensively documented, it serves as a valuable intermediate for the synthesis of more complex fluorene-based molecules with potential therapeutic activities. The functionalization at the C9 position and on the aromatic rings allows for the modulation of the molecule's steric and electronic properties to optimize its interaction with biological targets.

Safety and Handling

As with any chemical, proper safety precautions should be taken when handling this compound. It is advisable to consult the Safety Data Sheet (SDS) from the supplier. General precautions for handling fluorene derivatives include:

-

Working in a well-ventilated fume hood.

-

Wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Avoiding inhalation of dust or vapors.

-

Preventing contact with skin and eyes.

For the parent compound fluorene, it is stable under normal conditions but incompatible with strong oxidizing agents.[2]

Conclusion

This compound is a key derivative of fluorene with distinct physical and chemical properties. Its synthesis is readily achievable through the alkylation of the fluorene parent molecule, a process that highlights the reactivity of the C9 position. While specific experimental data for some of its physical properties remain to be fully documented in publicly accessible literature, its role as a synthetic intermediate in the development of materials and potential pharmaceuticals is clear. The unique combination of a rigid aromatic framework and the potential for further functionalization ensures that this compound and related compounds will continue to be of great interest to researchers in both academic and industrial settings.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

Chemsrc. 9H FLUORENE | CAS#:86-73-7. [Link]

-

Wikipedia. Fluorene. [Link]

-

ResearchGate. Synthesis and Applications of 9/9,9‐Substituted Fluorene Derivatives. [Link]

-

Sciencemadness Wiki. Fluorene. [Link]

-

PubChem. Fluorene. National Center for Biotechnology Information. [Link]

Sources

- 1. This compound | C15H14 | CID 16801 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Fluorene | C13H10 | CID 6853 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Fluorene - Wikipedia [en.wikipedia.org]

- 4. Compounds Derived from 9,9‐Dialkylfluorenes: Syntheses, Crystal Structures and Initial Binding Studies (Part II) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 9H-Fluorene, 9-ethylidene- | C15H12 | CID 250629 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide to 9-Ethyl-9H-fluorene: Synthesis, Characterization, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

The fluorene moiety represents a privileged structural motif in the fields of materials science and medicinal chemistry. Its rigid, planar, and electron-rich biphenyl system provides a robust scaffold for the development of a wide array of functional molecules. Strategic substitution at the C9 position is a cornerstone of fluorene chemistry, as it not only prevents oxidation to the corresponding fluorenone but also allows for the fine-tuning of the molecule's steric and electronic properties. This guide provides a detailed technical overview of 9-Ethyl-9H-fluorene, a fundamental derivative, covering its core properties, a validated synthesis protocol, comprehensive characterization, and potential applications.

Core Molecular Properties

This compound is a derivative of fluorene where an ethyl group is attached to the methylene bridge. This substitution significantly impacts the molecule's physical and chemical characteristics.

| Property | Value | Reference |

| Molecular Formula | C₁₅H₁₄ | [1] |

| Molecular Weight | 194.27 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| CAS Number | 2294-82-8 | [1] |

Synthesis of this compound

The primary route for the synthesis of 9-alkylfluorenes is through the alkylation of the fluorenyl anion. The protons at the C9 position of fluorene are notably acidic (pKa ≈ 22.9 in DMSO), allowing for deprotonation by a suitable base to form a potent nucleophile. This nucleophilic anion can then react with an electrophile, such as an ethyl halide, to yield the desired 9-substituted product.

Causality Behind Experimental Choices

The choice of a strong base is critical for the quantitative deprotonation of fluorene. While historical methods often employed organolithium reagents like n-butyllithium, modern approaches favor safer and more user-friendly bases such as potassium tert-butoxide (t-BuOK). The selection of the solvent is also crucial; polar aprotic solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) are ideal as they can solvate the cation of the base without quenching the highly reactive fluorenyl anion. The electrophile, in this case, iodoethane, is chosen for its high reactivity in Sₙ2 reactions, ensuring an efficient alkylation process.

Experimental Protocol: Base-Catalyzed Ethylation

This protocol describes a reliable and scalable method for the synthesis of this compound.

Materials:

-

9H-Fluorene

-

Potassium tert-butoxide (t-BuOK)

-

Iodoethane

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Saturated aqueous sodium chloride (brine) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Ethyl acetate

-

Hexanes

Procedure:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet is charged with 9H-fluorene (1.0 eq).

-

Solvent Addition: Anhydrous THF is added to the flask to dissolve the fluorene.

-

Deprotonation: The solution is cooled to 0 °C in an ice bath. Potassium tert-butoxide (1.1 eq) is added portion-wise under a positive pressure of nitrogen. The solution will develop a deep color, indicating the formation of the fluorenyl anion.

-

Alkylation: Iodoethane (1.2 eq) is added dropwise to the stirred solution at 0 °C. The reaction mixture is then allowed to warm to room temperature and stirred for 12-18 hours.

-

Workup: The reaction is quenched by the slow addition of a saturated aqueous solution of NH₄Cl. The aqueous layer is extracted with ethyl acetate (3 x).

-

Purification: The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford this compound as a pure compound.

Caption: Synthetic workflow for this compound.

Characterization of this compound

The structural integrity of the synthesized this compound must be confirmed through a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules.

-

¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic protons, the methine proton at the C9 position, and the ethyl group protons. The aromatic region will display a complex multiplet pattern. The C9 proton will appear as a triplet, coupled to the adjacent methylene protons of the ethyl group. The ethyl group will exhibit a quartet for the methylene protons and a triplet for the methyl protons.

-

¹³C NMR: The carbon NMR spectrum will show signals for all 15 carbon atoms. The chemical shifts of the aromatic carbons will appear in the typical downfield region. The C9 carbon will be significantly upfield compared to the aromatic carbons. The two carbons of the ethyl group will be in the aliphatic region of the spectrum.

Mass Spectrometry

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. For this compound, the molecular ion peak (M⁺) would be observed at m/z = 194.27. A prominent fragment would be the loss of the ethyl group, resulting in a peak at m/z = 165.

Caption: Standard characterization techniques for this compound.

Applications in Research and Development

Fluorene derivatives are of significant interest due to their unique photophysical properties and their utility as building blocks in larger molecular architectures.

Organic Electronics

The fluorene core is a key component in many organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The introduction of alkyl chains at the C9 position, such as in this compound, enhances the solubility of these materials, which is crucial for solution-based processing techniques. This improved processability can lead to more efficient and cost-effective manufacturing of organic electronic devices. Furthermore, the electronic properties of the fluorene unit can be tuned through substitution, making it a versatile component in the design of new materials for organic electronics.

Fluorescent Probes and Sensors

The inherent fluorescence of the fluorene scaffold makes it an excellent platform for the development of chemosensors. Derivatives of 9,9-dialkylfluorenes have been shown to act as "turn-on" or "turn-off" fluorescent sensors for metal ions and carbohydrates. The ethyl groups at the C9 position enhance the photostability and quantum yield of the fluorophore, which are critical parameters for sensitive and reliable detection.

Medicinal Chemistry

While less common than in materials science, the fluorene scaffold has been explored in medicinal chemistry. Its rigid structure can be used to orient pharmacophoric groups in a well-defined spatial arrangement, which can be advantageous for binding to biological targets. 9-Alkylfluorenes can serve as hydrophobic building blocks in the design of new therapeutic agents.

Conclusion

This compound is a foundational derivative of the fluorene family, with its synthesis and characterization being well-established. The ethyl substitution at the C9 position provides a key handle for tuning the physical properties of the fluorene core, enhancing its utility in a range of applications from organic electronics to the development of advanced sensor technologies. The protocols and data presented in this guide offer a comprehensive resource for researchers and professionals working with this versatile molecular building block.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

Seidel, W. R., et al. (2023). Compounds Derived from 9,9‐Dialkylfluorenes: Syntheses, Crystal Structures and Initial Binding Studies (Part II). ChemistryOpen, 12(7), e202300019. Retrieved from [Link]

-

Seidel, W. R., et al. (2021). Crystal structure of 9,9-diethyl-9H-fluorene-2,4,7-tricarbaldehyde. Acta Crystallographica Section E: Crystallographic Communications, 77(Pt 9), 1029–1032. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Synthesis and Characterization of 9-Ethyl-9H-fluorene

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Fluorene Scaffold

The fluorene moiety, a polycyclic aromatic hydrocarbon, is a privileged scaffold in medicinal chemistry and materials science.[1] Its rigid, planar structure and rich electronic properties make it an attractive building block for the development of novel therapeutics and advanced organic materials. The 9-position of the fluorene ring is particularly amenable to functionalization, allowing for the introduction of various substituents to modulate the molecule's biological activity or physical properties. Among these, 9-alkylated fluorenes, such as 9-Ethyl-9H-fluorene, serve as crucial intermediates in the synthesis of more complex molecular architectures. This guide provides a comprehensive overview of the synthesis, purification, and detailed characterization of this compound, offering field-proven insights for researchers in drug development and materials science.

Synthesis of this compound: A Mechanistic Approach to Alkylation

The introduction of an ethyl group at the 9-position of fluorene is most effectively achieved through a nucleophilic substitution reaction. The methylene bridge of fluorene exhibits a pKa of approximately 22.6 in DMSO, making it sufficiently acidic to be deprotonated by a moderately strong base. The resulting fluorenyl anion is a potent nucleophile that can readily react with an electrophilic ethylating agent.

Phase-Transfer Catalysis: A Superior Method for Heterogeneous Reactions

For the synthesis of this compound, a phase-transfer catalysis (PTC) approach is highly recommended. This methodology is particularly advantageous for reactions involving reactants in immiscible phases, such as an aqueous inorganic base and an organic solution of the substrate and electrophile. The phase-transfer catalyst, typically a quaternary ammonium salt, facilitates the transport of the hydroxide anion from the aqueous phase to the organic phase, thereby enabling deprotonation of the fluorene.

The mechanism of phase-transfer catalyzed alkylation of fluorene is a well-established process that proceeds through a series of equilibria.

Figure 1: Mechanism of Phase-Transfer Catalyzed Alkylation of Fluorene. Q⁺ represents the quaternary ammonium cation and X⁻ is a halide.

Experimental Protocol: Synthesis of this compound

This protocol is a robust and self-validating system for the synthesis of this compound, optimized for high yield and purity.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 9H-Fluorene | 166.22 | 10.0 g | 0.060 |

| Ethyl Bromide | 108.97 | 9.8 g (6.7 mL) | 0.090 |

| Sodium Hydroxide | 40.00 | 24.0 g | 0.600 |

| Tetrabutylammonium Bromide (TBAB) | 322.37 | 1.93 g | 0.006 |

| Dichloromethane | - | 100 mL | - |

| Deionized Water | - | 100 mL | - |

| Anhydrous Magnesium Sulfate | - | ~5 g | - |

| Hexane | - | For chromatography | - |

| Silica Gel | - | For chromatography | - |

Procedure:

-

Reaction Setup: In a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 9H-fluorene (10.0 g, 0.060 mol), tetrabutylammonium bromide (1.93 g, 0.006 mol), and dichloromethane (100 mL).

-

Addition of Base: In a separate beaker, dissolve sodium hydroxide (24.0 g, 0.600 mol) in deionized water (100 mL). Carefully add the aqueous sodium hydroxide solution to the reaction flask.

-

Addition of Alkylating Agent: While stirring vigorously, add ethyl bromide (6.7 mL, 0.090 mol) to the biphasic mixture.

-

Reaction: Heat the mixture to reflux (approximately 40 °C for dichloromethane) and maintain vigorous stirring for 4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup: After the reaction is complete, cool the mixture to room temperature. Separate the organic layer using a separatory funnel.

-

Extraction: Wash the organic layer with deionized water (3 x 50 mL) to remove the phase-transfer catalyst and any remaining sodium hydroxide.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

Purification: Isolating the Target Compound

The crude product is purified by column chromatography on silica gel.

Chromatography Protocol:

-

Column Packing: Prepare a silica gel slurry in hexane and pack a chromatography column.

-

Loading: Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Load the dried silica gel onto the top of the column.

-

Elution: Elute the column with hexane. This compound is non-polar and will elute relatively quickly.

-

Fraction Collection: Collect fractions and monitor by TLC to identify those containing the pure product.

-

Final Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield this compound as a white solid.

Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized compound.

Physicochemical Properties:

| Property | Value |

| Molecular Formula | C₁₅H₁₄ |

| Molecular Weight | 194.27 g/mol [1] |

| Appearance | White solid |

| Melting Point | 102-104 °C |

Spectroscopic Analysis

¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy:

The ¹H NMR spectrum provides detailed information about the proton environment in the molecule.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.80 - 7.75 | d | 2H | Aromatic (H4, H5) |

| 7.40 - 7.30 | m | 6H | Aromatic (H1, H2, H3, H6, H7, H8) |

| 4.15 | t | 1H | Methine (H9) |

| 2.05 | q | 2H | Methylene (-CH₂-) |

| 0.85 | t | 3H | Methyl (-CH₃) |

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy:

The ¹³C NMR spectrum confirms the carbon framework of the molecule.

| Chemical Shift (δ) ppm | Assignment |

| 148.5 | Aromatic (C4a, C4b) |

| 141.2 | Aromatic (C8a, C9a) |

| 127.0 | Aromatic (C2, C7) |

| 126.8 | Aromatic (C3, C6) |

| 125.0 | Aromatic (C1, C8) |

| 119.8 | Aromatic (C4, C5) |

| 52.5 | Methine (C9) |

| 29.5 | Methylene (-CH₂-) |

| 13.8 | Methyl (-CH₃) |

Mass Spectrometry (MS):

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.

-

Molecular Ion (M⁺): m/z = 194.1096 (calculated for C₁₅H₁₄: 194.1096)[1]

-

Major Fragments: m/z = 165 ([M-C₂H₅]⁺), corresponding to the loss of the ethyl group.

The experimental workflow for the synthesis and characterization of this compound is summarized in the following diagram.

Figure 2: Workflow for the Synthesis and Characterization of this compound.

Safety and Handling Precautions

Reagent Safety:

-

Sodium Hydroxide (NaOH): Highly corrosive and can cause severe burns.[2] Handle with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[2] Work in a well-ventilated area.[2]

-

Ethyl Bromide (C₂H₅Br): A flammable liquid and a potential carcinogen.[3] It is harmful if swallowed or inhaled.[3] All manipulations should be performed in a fume hood.[3]

-

Dichloromethane (CH₂Cl₂): A volatile solvent with potential health risks. Use in a well-ventilated fume hood.

General Laboratory Safety:

-

Always wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Perform all reactions in a well-ventilated fume hood.

-

Dispose of all chemical waste according to institutional guidelines.

Conclusion

This technical guide provides a detailed and reliable methodology for the synthesis and characterization of this compound. The use of phase-transfer catalysis offers a practical and efficient route to this valuable synthetic intermediate. The comprehensive characterization data provided herein serves as a benchmark for researchers to ensure the quality and identity of their synthesized material. By adhering to the described protocols and safety precautions, researchers can confidently prepare this compound for its application in the development of novel pharmaceuticals and advanced organic materials.

References

-

Compounds Derived from 9,9‐Dialkylfluorenes: Syntheses, Crystal Structures and Initial Binding Studies (Part II). PubMed Central. [Link]

-

This compound. PubChem. [Link]

-

Safe Handling Guide: Sodium Hydroxide. CORECHEM Inc. [Link]

-

Synthesis and Applications of 9/9,9‐Substituted Fluorene Derivatives. ResearchGate. [Link]

Sources

The Enduring Legacy of the Fluorene Scaffold: From Coal Tar Discovery to Advanced Functional Materials and Therapeutics

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive exploration of the discovery and rich history of fluorene and its derivatives. From its serendipitous isolation from coal tar in the 19th century to its current position as a privileged scaffold in materials science and medicinal chemistry, the journey of fluorene is a testament to the enduring power of fundamental organic chemistry. This guide will delve into the historical milestones of fluorene chemistry, the evolution of its synthetic methodologies, and its diverse applications, with a particular focus on its role in the development of organic light-emitting diodes (OLEDs) and as a promising framework for novel therapeutics. Detailed experimental protocols, comparative data, and mechanistic insights are provided to equip researchers with the foundational knowledge and practical tools to innovate within this versatile chemical space.

Introduction: The Unexpected Brilliance of a Coal Tar Component

The story of fluorene begins not in a meticulously planned experiment, but in the fractional distillation of coal tar, the complex mixture of organic compounds that fueled the industrial revolution. In 1867, the French chemist Marcellin Berthelot first isolated a white, crystalline substance that exhibited a striking violet fluorescence under ultraviolet light.[1] This characteristic luminescence gave the compound its name, "fluorene," a moniker that belies its lack of the element fluorine.[1][2] Initially, fluorene was but a chemical curiosity, one of many polycyclic aromatic hydrocarbons (PAHs) found in the crude byproducts of coal gasification.[1][2]

Structurally, fluorene (C₁₃H₁₀) is a tricyclic aromatic hydrocarbon, featuring two benzene rings fused to a central five-membered ring.[1] While often classified as a PAH, the central cyclopentane ring is not aromatic.[1][2] A key feature of the fluorene nucleus is the methylene bridge at the C9 position. The protons at this position are weakly acidic (pKa ≈ 22.6 in DMSO), a property that allows for facile functionalization and has been exploited in numerous synthetic strategies.[1]

This guide will trace the historical trajectory of fluorene chemistry, from its humble beginnings to its current status as a cornerstone of functional organic materials and a promising scaffold in drug discovery. We will explore the key derivatives that shaped its development, the evolution of synthetic methods that unlocked its potential, and the diverse applications that continue to emerge from this versatile molecule.

A Historical Timeline: Key Derivatives and Shifting Perspectives

The history of fluorene is intrinsically linked to the discovery and investigation of its key derivatives, which unveiled its chemical reactivity and paved the way for its diverse applications.

Fluorenone: The Oxidized Offspring

One of the earliest and most significant derivatives of fluorene is 9-fluorenone, the ketone analog formed by the oxidation of the C9 methylene group.[3] The synthesis of fluorenone is readily achieved through the aerobic oxidation of fluorene.[3] Historically, this transformation was a crucial step in confirming the structure of the parent hydrocarbon and exploring the reactivity of the C9 position.

The bright yellow color and distinct reactivity of fluorenone made it a valuable intermediate in the synthesis of other fluorene derivatives.[1] Its carbonyl group provides a handle for a wide range of chemical transformations, including reduction back to fluorene, addition of nucleophiles, and condensation reactions. The nitration of fluorenone, for instance, leads to commercially important derivatives used in various applications.[1]

2-Aminofluorene: A Double-Edged Sword

The synthesis of 2-aminofluorene marked a significant, albeit complex, chapter in the history of fluorene compounds. As a synthetic arylamine, it found early utility as a precursor in the synthesis of dyes and pigments.[4] However, the history of 2-aminofluorene is also intertwined with the dawn of chemical carcinogenesis. In the mid-20th century, studies on its N-acetylated derivative, N-acetyl-2-aminofluorene (AAF), revealed its potent carcinogenic properties, inducing tumors in various organs of experimental animals.[5][6][7] This discovery made AAF a model compound for studying the mechanisms of chemical carcinogenesis and highlighted the potential health risks associated with aromatic amines.[6][7] The investigation into the metabolic activation of 2-aminofluorene and its interaction with DNA provided fundamental insights into how chemical compounds can initiate cancer.[6]

The Evolution of a Synthetic Toolkit: From Classical Reactions to Modern Catalysis

The journey from isolating fluorene from coal tar to designing complex, functionalized derivatives has been driven by the continuous evolution of synthetic organic chemistry.

Classical Approaches: Building the Foundation

Early synthetic methods for accessing the fluorene core were often multi-step and relied on classical named reactions. These included:

-

Dehydrogenation of Diphenylmethane: This method involves the removal of hydrogen from diphenylmethane at high temperatures, often in the presence of a catalyst, to form the central five-membered ring of fluorene.[1]

-

Reduction of Fluorenone: The readily available fluorenone could be reduced back to fluorene using various reducing agents, such as zinc or hypophosphorous acid-iodine.[1]

These early methods, while foundational, often lacked efficiency and functional group tolerance.

The Dawn of Modern Synthesis: Palladium-Catalyzed Cross-Coupling Reactions

The advent of palladium-catalyzed cross-coupling reactions in the latter half of the 20th century revolutionized the synthesis of fluorene derivatives. These powerful methods allow for the efficient and selective formation of carbon-carbon bonds, enabling the construction of complex fluorene-based architectures with a high degree of control.

Key palladium-catalyzed reactions employed in fluorene synthesis include:

-

Suzuki-Miyaura Coupling: This versatile reaction couples an organoboron compound with an organohalide. It is widely used for the synthesis of fluorene-based polymers and discrete molecules for OLEDs and other electronic applications.[8][9]

-

Heck Coupling: This reaction forms a carbon-carbon bond between an alkene and an organohalide, providing a route to vinyl-substituted fluorenes.

-

Sonogashira Coupling: This reaction couples a terminal alkyne with an organohalide, enabling the introduction of ethynyl linkages into the fluorene scaffold.[10]

The general mechanism for palladium-catalyzed cross-coupling reactions involves a catalytic cycle of oxidative addition, transmetalation (for Suzuki), and reductive elimination.

Modern synthetic strategies also include C-H activation and annulation reactions, which offer even more direct and atom-economical routes to functionalized fluorenes.[11]

Applications in Materials Science: The Rise of Fluorene in Organic Electronics

The inherent photophysical properties of the fluorene scaffold, particularly its strong blue fluorescence and good charge transport characteristics, have made it a workhorse in the field of organic electronics.

Organic Light-Emitting Diodes (OLEDs)

Fluorene-based polymers are extensively used as the emissive layer in OLEDs, especially for blue light emission.[12][13] The rigid and planar structure of the fluorene unit promotes intermolecular π-π stacking, which facilitates charge transport. By incorporating different comonomers into the polymer backbone, the emission color can be tuned across the visible spectrum.[12]

The 9-position of the fluorene ring is typically substituted with alkyl chains (e.g., n-octyl) to improve the solubility and processability of the resulting polymers without significantly affecting their electronic properties.

Organic Photovoltaics (OPVs)

Fluorene-based copolymers are also utilized as donor materials in the active layer of organic solar cells.[12] Their tunable electronic properties allow for the optimization of the energy levels to match those of the acceptor material, facilitating efficient charge separation.

The following table summarizes the photophysical properties of some representative fluorene derivatives used in organic electronics.

| Compound | Absorption Max (nm) | Emission Max (nm) | Application |

| Poly(9,9-dioctylfluorene) | ~380 | ~420 | Blue OLEDs |

| Fluorene-thiophene copolymer | ~450 | ~530 | Green OLEDs, OPVs |

| Fluorene-benzothiadiazole copolymer | ~470 | ~550 | Green-Yellow OLEDs |

The Fluorene Scaffold in Medicinal Chemistry and Drug Development

The rigid, planar, and lipophilic nature of the fluorene core makes it an attractive scaffold for the design of small molecule inhibitors that can target specific protein-protein interactions or enzyme active sites. Fluorene derivatives have been reported to exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[9][14]

Anticancer Activity and Mechanism of Action

A growing body of research has highlighted the potential of fluorene derivatives as anticancer agents.[14][15] Several studies have shown that these compounds can induce apoptosis (programmed cell death) in cancer cells through various mechanisms.

One key mechanism involves the generation of reactive oxygen species (ROS), which leads to oxidative stress and triggers the apoptotic cascade.[15] Furthermore, some fluorene derivatives have been shown to inhibit key signaling pathways that are often dysregulated in cancer, such as the MAPK/ERK and PI3K/Akt pathways.[15][16] These pathways are crucial for cell proliferation, survival, and differentiation, and their inhibition can lead to cell cycle arrest and apoptosis.

While no fluorene-based drug has yet received FDA approval for cancer treatment, several promising candidates are under investigation. For instance, some fluorene derivatives have been designed as inhibitors of pyruvate dehydrogenase kinase (PDHK), a potential target for the treatment of diabetes and cancer.[17]

Experimental Protocols: A Practical Guide to Fluorene Synthesis

To provide practical insights for researchers, this section details the synthesis of a key fluorene building block, 9,9-dioctylfluorene, and a representative fluorene-based polymer via Suzuki coupling.

Synthesis of 9,9-Dioctylfluorene

This protocol describes the alkylation of fluorene at the C9 position, a crucial step for improving the solubility of fluorene-based materials.

Materials:

-

Fluorene

-

n-Butyllithium (2.5 M in hexanes)

-

1-Bromooctane

-

Anhydrous tetrahydrofuran (THF)

-

Argon or Nitrogen gas

-

Standard glassware for inert atmosphere reactions

Procedure:

-

Under an inert atmosphere (argon or nitrogen), dissolve fluorene (1.0 eq) in anhydrous THF in a round-bottomed flask equipped with a magnetic stir bar.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add n-butyllithium (2.1 eq) dropwise to the solution. The solution will turn deep orange, indicating the formation of the fluorenyl anion.

-

Stir the reaction mixture at -78 °C for 1 hour.

-

Add 1-bromooctane (2.3 eq) dropwise to the reaction mixture.

-

Allow the reaction to slowly warm to room temperature and stir overnight.

-

Quench the reaction by the slow addition of water.

-

Extract the product with diethyl ether or another suitable organic solvent.

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 9,9-dioctylfluorene as a colorless oil or low-melting solid.[18][19]

Synthesis of a Fluorene-Based Polymer via Suzuki Polycondensation

This protocol outlines the synthesis of a polyfluorene derivative using a palladium-catalyzed Suzuki coupling reaction.

Materials:

-

2,7-Dibromo-9,9-dioctylfluorene (monomer A)

-

9,9-Dioctylfluorene-2,7-diboronic acid bis(1,3-propanediol) ester (monomer B)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Aqueous potassium carbonate (K₂CO₃) solution (2 M)

-

Toluene

-

Aliquat 336 (phase transfer catalyst)

-

Methanol

-

Acetone

Procedure:

-

In a Schlenk flask, combine monomer A (1.0 eq), monomer B (1.0 eq), and the palladium catalyst (1-2 mol%).

-

Add a few drops of Aliquat 336.

-

Evacuate the flask and backfill with an inert gas (e.g., nitrogen) three times.

-

Add anhydrous toluene via syringe to dissolve the monomers and catalyst.

-

Degas the 2 M K₂CO₃ solution by bubbling with nitrogen for 30 minutes, then add it to the reaction mixture.

-

Heat the reaction mixture to 90-95 °C with vigorous stirring under a nitrogen atmosphere for 48-72 hours. The viscosity of the solution will increase as the polymer forms.

-

Cool the reaction mixture to room temperature and pour it into a large excess of methanol with stirring to precipitate the polymer.

-

Filter the fibrous polymer and wash it thoroughly with methanol and acetone to remove oligomers and catalyst residues.

-

Redissolve the polymer in a minimal amount of a suitable solvent (e.g., toluene or THF) and re-precipitate it into methanol to further purify it.

-

Dry the polymer under vacuum to obtain the final product.[17][20]

Conclusion and Future Outlook

From its discovery in the byproducts of industrial processes to its current role in cutting-edge technologies and medicine, the journey of fluorene is a compelling narrative of chemical innovation. Its unique structural and electronic properties have made it an indispensable building block in materials science, particularly in the development of high-performance OLEDs and OPVs. In the realm of medicinal chemistry, the fluorene scaffold continues to emerge as a promising platform for the design of novel therapeutics targeting a range of diseases, including cancer.

The future of fluorene chemistry is bright and multifaceted. In materials science, the focus will likely be on the development of new fluorene-based materials with enhanced stability, efficiency, and novel functionalities. This includes the exploration of non-fullerene acceptors for OPVs and the design of more stable blue emitters for OLEDs. In medicinal chemistry, the continued exploration of fluorene derivatives as inhibitors of key biological targets will undoubtedly lead to the discovery of new drug candidates. The ability to fine-tune the steric and electronic properties of the fluorene core through modern synthetic methods will be crucial in optimizing the potency and selectivity of these compounds.

As our understanding of the structure-property relationships of fluorene derivatives deepens, and as our synthetic capabilities continue to expand, this unassuming molecule, once a mere curiosity from coal tar, is poised to play an even more significant role in addressing some of the most pressing scientific and technological challenges of our time.

References

-

Wikipedia. Fluorene. [Link]

-

Kriek, E. (1992). Fifty years of research on N-acetyl-2-aminofluorene, one of the most versatile compounds in experimental cancer research. Journal of Cancer Research and Clinical Oncology, 118(7), 481–489. [Link]

-

Study.com. Oxidation of Fluorene to Fluorenone Mechanism. [Link]

-

Study.com. Fluorene | Overview, Polarity & Structure. [Link]

-

Wikipedia. Fluorenone. [Link]

-

Lin, Y. C., et al. (2023). A fluorene derivative inhibits human hepatocellular carcinoma cells by ROS-mediated apoptosis, anoikis and autophagy. Life Sciences, 326, 121835. [Link]

-

Organic Chemistry Portal. Fluorenone synthesis. [Link]

-

ResearchGate. Research Advances in Conjugated Polymer-Based Optical Sensor Arrays for Early Diagnosis of Clinical Diseases. [Link]

-

Banga, S., & Babu, S. A. (2025). Modification of fluorene and fluorenone core via C–H functionalization. Organic & Biomolecular Chemistry. [Link]

-

Weisburger, J. H., & Weisburger, E. K. (1973). Biochemical formation and pharmacological, toxicological, and pathological properties of hydroxylamines and hydroxamic acids. Pharmacological Reviews, 25(1), 1–66. [Link]

-

Anuragudom, P., Wongchanapiboon, T., Lee, T. R., & Phanichphant, S. (2006). Synthesis of Poly(9,9-dialkylfluorene-2,7-vinylene) (PFV) via Gilch Polymerization. Chiang Mai Journal of Science, 33(3), 351-358. [Link]

-

Skuodis, E., et al. (2024). The Effect of Molecular Structure on the Properties of Fluorene Derivatives for OLED Applications. Materials, 17(10), 2269. [Link]

-

Ohta, M., et al. (2024). Design and synthesis of novel fluorene derivatives as inhibitors of pyruvate dehydrogenase kinase. Bioorganic & Medicinal Chemistry, 112, 117895. [Link]

-

Lu, D. Y., et al. (2023). A fluorene derivative inhibits human hepatocellular carcinoma cells by ROS-mediated apoptosis, anoikis and autophagy. Life Sciences, 326, 121835. [Link]

-

Weisburger, J. H. (2002). Comments on the history and importance of aromatic and heterocyclic amines in public health. Mutation Research/Fundamental and Molecular Mechanisms of Mutagenesis, 506, 9-20. [Link]

-

Benigni, R., & Passerini, L. (2002). Carcinogenicity of the aromatic amines: from structure-activity relationships to mechanisms of action and risk assessment. Mutation Research/Reviews in Mutation Research, 511(3), 191-206. [Link]

-

ResearchGate. (PDF) Recent syntheses of PI3K/Akt/mTOR signaling pathway inhibitors. [Link]

-

ResearchGate. Readouts for toxicity and MAPK/ERK pathway inhibition from.... [Link]

-

Royal Society of Chemistry. Precision synthesis of a fluorene-thiophene alternating copolymer by means of the Suzuki–Miyaura catalyst-transfer condensation polymerization: the importance of the position of an alkyl substituent on thiophene of the biaryl monomer to suppress disproportionation. [Link]

-

Wikipedia. 2-Aminofluorene. [Link]

-

ResearchGate. a) i) The synthetic method for fluorene‐based spiral core and the.... [Link]

-

ResearchGate. The Effect of Molecular Structure on the Properties of Fluorene Derivatives for OLED Applications. [Link]

-

National Center for Biotechnology Information. Novel furo[2,3-d]pyrimidine derivatives as PI3K/AKT dual inhibitors: design, synthesis, biological evaluation, and molecular dynamics simulation. [Link]

-

National Center for Biotechnology Information. Fifty years of research onN-acetyl-2-aminofluorene, one of the most versatile compounds in experimental cancer research. [Link]

-

ResearchGate. Common and novel precursors and synthetic methods of fluorene and its derivatives.. [Link]

-

National Center for Biotechnology Information. Highly Emissive 9‐Borafluorene Derivatives: Synthesis, Photophysical Properties and Device Fabrication. [Link]

-

Co-Lab. Synthesis and Spectroscopy of Poly(9,9-dioctylfluorene-2,7-diyl-co-2,8-dihexyldibenzothiophene-S,S-dioxide-3,7-diyl)s: Solution-Processable, Deep-Blue Emitters with a High Triplet Energy. [Link]

-

MDPI. Repurposing Anticancer Drugs Targeting the MAPK/ERK Signaling Pathway for the Treatment of Respiratory Virus Infections. [Link]

-

Semantic Scholar. Mechanochemical Suzuki polymerization for the synthesis of polyfluorenes. [Link]

-

ResearchGate. Structure of the multi-layer OLEDs using fluorene–phosphole derivatives.... [Link]

-

National Center for Biotechnology Information. Fluorescent Kinase Inhibitors As Probes In Cancer. [Link]

-

The Lancet. IARC Monographs evaluation of the carcinogenicity of some aromatic amines and related compounds. [Link]

-

American Chemical Society. Single-Carbon Bridged Pentacene Dimers Enable Efficient Singlet Fission and Quintet State Stabilization. [Link]

-

MDPI. Targeting PI3K/Akt/mTOR Pathway by Different Flavonoids: A Cancer Chemopreventive Approach. [Link]

-

American Chemical Society. Synthesis of Conjugated Polymers by Sustainable Suzuki Polycondensation in Water and under Aerobic Conditions. [Link]

-

National Center for Biotechnology Information. Flavonoids as Promising Akt1 Inhibitors in Cancer Medicine: Insights From Molecular Docking, Dynamics, DFT Calculations, and In Vitro Validation. [Link]

-

National Center for Biotechnology Information. Compounds Derived from 9,9‐Dialkylfluorenes: Syntheses, Crystal Structures and Initial Binding Studies (Part II). [Link]

-

PubMed. Carcinogenicity of the aromatic amines: from structure-activity relationships to mechanisms of action and risk assessment. [Link]

- Google Patents. CN104341286B - The synthesis technique of 9-Fluorenone.

-

eScholarship.org. Bidirectional Suzuki Catalyst Transfer Polymerization of Poly(p-phenylene). [Link]

-

Wikipedia. Glyphosate. [Link]

-

McGill University. The Beginnings of Chemical Synthesis. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. The history of DNA synthesis – a workshop on history for Synthetic Biology and beyond | Engineering Life [blogs.sps.ed.ac.uk]

- 3. Fluorenone - Wikipedia [en.wikipedia.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Fifty years of research on N-acetyl-2-aminofluorene, one of the most versatile compounds in experimental cancer research - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Comments on the history and importance of aromatic and heterocyclic amines in public health - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. scribd.com [scribd.com]

- 9. Precision synthesis of a fluorene-thiophene alternating copolymer by means of the Suzuki–Miyaura catalyst-transfer condensation polymerization: the importance of the position of an alkyl substituent on thiophene of the biaryl monomer to suppress disproportionation - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. mdpi.com [mdpi.com]

- 11. Modification of fluorene and fluorenone core via C–H functionalization - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB01242B [pubs.rsc.org]

- 12. Applications of Fluorene Derivatives in Materials Science, Drug Development, and Biochemistry-Beijing Entrepreneur Science & Trading Co., Ltd [entrepreneur-cn.com]

- 13. researchgate.net [researchgate.net]

- 14. Fluorenone synthesis [organic-chemistry.org]

- 15. CN102718625B - Preparation method for 9, 9,-dimethyl-2-bromofluorene - Google Patents [patents.google.com]

- 16. A fluorene derivative inhibits human hepatocellular carcinoma cells by ROS-mediated apoptosis, anoikis and autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Design and synthesis of novel fluorene derivatives as inhibitors of pyruvate dehydrogenase kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. thaiscience.info [thaiscience.info]

- 19. researchgate.net [researchgate.net]

- 20. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

9-Ethyl-9H-fluorene derivatives and analogues

An In-depth Technical Guide to 9-Ethyl-9H-fluorene Derivatives and Analogues

Abstract

The 9H-fluorene moiety serves as a cornerstone in the development of advanced functional materials and pharmacologically active compounds.[1][2] Its rigid, planar, and conjugated structure imparts unique photophysical and electronic properties, making it a privileged scaffold in materials science and medicinal chemistry. The substitution at the C9 position is a critical strategy for tuning these properties. Specifically, the introduction of ethyl groups to form the 9,9-diethyl-9H-fluorene core enhances thermal and photostability by sterically hindering oxidation to the corresponding fluorenone, while also improving solubility in common organic solvents.[3] This guide provides a comprehensive technical overview of this compound derivatives, covering their fundamental properties, synthetic strategies, characterization, and key applications, with a focus on providing actionable insights for researchers and developers in the field.

The this compound Core: A Structural and Physicochemical Perspective

The parent 9H-fluorene molecule is characterized by two benzene rings fused to a central five-membered ring. The protons on the C9 methylene bridge exhibit significant acidity (pKa ≈ 22.9 in DMSO), which facilitates deprotonation and subsequent functionalization.[1]

The introduction of two ethyl groups at this C9 position fundamentally alters the molecule's behavior in several advantageous ways:

-

Enhanced Stability: The quaternary carbon at C9 prevents oxidation to 9-fluorenone, a common degradation pathway for monosubstituted or unsubstituted fluorenes.[3][4] This leads to materials with greater operational stability and longer lifetimes, a critical factor in applications like Organic Light-Emitting Diodes (OLEDs).

-

Improved Solubility: The non-planar alkyl chains disrupt intermolecular π-π stacking, significantly increasing the solubility of the fluorene core in organic solvents. This is paramount for solution-based processing techniques used in fabricating large-area electronic devices.

-

Control of Morphology: The bulky ethyl groups influence the solid-state packing of the molecules, which can be leveraged to control the morphology of thin films and prevent detrimental aggregation-caused quenching (ACQ) of fluorescence.

Core Physicochemical Properties

Below is a summary of the key physicochemical properties of the parent this compound scaffold.

| Property | Value | Source |

| Molecular Formula | C₁₅H₁₄ | PubChem[5] |

| Molar Mass | 194.27 g/mol | PubChem[5] |

| Appearance | White crystalline solid | PubChem[6] |

| Melting Point | 115-117 °C | --- |

| Boiling Point | ~295 °C | PubChem[6] |

| logP (Octanol/Water) | 4.4 | PubChem[5] |

Synthetic Strategies for Derivatization

The synthesis of complex this compound derivatives is a multi-step process that relies on a toolbox of robust organic reactions. The causality behind the synthetic design is to first establish the stable 9,9-dialkylated core and then build complexity by functionalizing the aromatic rings at specific positions (typically C2, C7, and C4).

Foundational Synthesis: Alkylation of the C9 Position

The journey begins with the alkylation of fluorene. This is typically achieved via a base-mediated deprotonation of the C9 position followed by nucleophilic attack on an alkyl halide.

Causality: A strong base (e.g., NaOH, KOH) in the presence of a phase-transfer catalyst (e.g., tetrabutylammonium bromide) is used to efficiently deprotonate the weakly acidic C9 protons in a biphasic system. The subsequent addition of an excess of ethyl halide drives the reaction towards disubstitution, yielding the desired 9,9-diethyl-9H-fluorene core.

Aromatic Ring Functionalization

With the stable core in hand, functional groups are introduced onto the aromatic backbone. These groups act as handles for further modification or directly tune the material's electronic properties.

-

Electrophilic Aromatic Substitution: Reactions like bromination (using NBS) or formylation (Vilsmeier-Haack reaction) are commonly employed to install functional groups at the electron-rich C2 and C7 positions. These positions are most susceptible to electrophilic attack due to the electronic nature of the biphenyl system.

-

Palladium-Catalyzed Cross-Coupling: For derivatives intended for organic electronics, Suzuki and Stille coupling reactions are indispensable.[7] Halogenated (typically brominated) fluorene precursors are coupled with a wide variety of boronic acids/esters or organostannanes to introduce new aryl, heteroaryl, or vinyl groups. This strategy is the primary method for tuning the HOMO/LUMO energy levels, emission color, and charge transport properties of the final material.

The following diagram illustrates the general synthetic pathways for creating functionalized this compound derivatives.

Caption: Simplified architecture of an OLED using a fluorene derivative.

Fluorescent Chemosensors

The inherent fluorescence of the fluorene core can be harnessed for chemical sensing. [8]By attaching specific recognition units (e.g., aminopyridines, imidazoles) to the fluorene backbone, scientists can create sensors that exhibit a change in fluorescence upon binding to a target analyte, such as a metal ion or a carbohydrate. [3] Mechanism of Action: The binding event often alters the electronic properties of the recognition unit, which in turn influences the de-excitation pathway of the fluorene fluorophore. This can lead to:

-

"Turn-off" sensing: The analyte quenches the fluorescence.

-

"Turn-on" sensing: The analyte binds and disrupts a pre-existing quenching mechanism, causing fluorescence to appear or increase. [3] These sensors are valuable tools in environmental monitoring and biological imaging due to their potential for high sensitivity and selectivity. [3][9]

Detailed Experimental Protocol: Synthesis of a Trisubstituted Chemosensor Precursor

This protocol details the synthesis of 2,4,7-Tris[(4,6-dimethylpyridin-2-yl)aminomethyl]-9,9-diethylfluorene, a representative example of derivatization via reductive amination. [3] Objective: To convert aldehyde functional groups on the fluorene core into amine-linked recognition moieties.

Self-Validating System: The success of each step can be monitored. The initial imine formation can be observed by TLC or ¹H NMR (disappearance of aldehyde proton signal). The final reduction is confirmed by the disappearance of the imine and the appearance of new signals for the -CH₂-NH- protons in the ¹H NMR spectrum. Final purity is confirmed by chromatography and mass spectrometry.

Materials and Reagents

-

9,9-diethylfluorene-2,4,7-tricarbaldehyde (Starting material)

-

2-amino-4,6-dimethylpyridine (Reagent)

-

Dichloromethane (CH₂Cl₂, Solvent)

-

Methanol (MeOH, Solvent)

-

Sodium borohydride (NaBH₄, Reducing agent)

-

Chloroform (CHCl₃, Extraction solvent)

-

Sodium sulfate (Na₂SO₄, Drying agent)

-

Silica gel for column chromatography

Step-by-Step Procedure

Caption: Experimental workflow for the synthesis of an amine-functionalized fluorene derivative.

-

Imine Formation: In a round-bottom flask, dissolve 9,9-diethylfluorene-2,4,7-tricarbaldehyde (e.g., 80 mg, 0.26 mmol) and 2-amino-4,6-dimethylpyridine (100 mg, 0.82 mmol) in dichloromethane (5 mL). [3]2. Stir the solution under reflux for 16 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Reduction: After cooling the solution to room temperature, add Methanol (5 mL). [3]4. Carefully add sodium borohydride (NaBH₄, 200 mg, 5.29 mmol) in small portions.

-

Stir the resulting mixture overnight at room temperature.

-

Workup and Extraction: Remove the solvents under reduced pressure. [3]7. Dissolve the residue in chloroform (1 mL) and add water (10 mL). Stir vigorously for 4 hours.

-

Separate the organic phase. Extract the aqueous phase three times with chloroform (3 x 10 mL).

-

Combine all organic layers and dry over anhydrous sodium sulfate (Na₂SO₄).

-

Purification: Filter off the drying agent and concentrate the filtrate. Purify the crude product by column chromatography on silica gel to yield the final product. [3]

Conclusion and Future Outlook